molecular formula C10H12IN5O4 B013990 2-Iodoadenosine CAS No. 35109-88-7

2-Iodoadenosine

Cat. No.: B013990
CAS No.: 35109-88-7
M. Wt: 393.14 g/mol
InChI Key: MGEBVSZZNFOIRB-UUOKFMHZSA-N
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Description

2-Iodoadenosine is a nucleoside analog, specifically an adenosine analog, where an iodine atom is substituted at the second position of the adenine ringThe molecular formula of this compound is C10H12IN5O4, and it has a molecular weight of 393.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoadenosine can be synthesized through several methods. One common approach involves the iodination of adenosine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled conditions to ensure selective iodination at the second position of the adenine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The compound is then stored under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with terminal alkynes or other nucleophiles are common.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide (DMF), water.

Major Products:

Scientific Research Applications

2-Iodoadenosine has several applications in scientific research:

Mechanism of Action

2-Iodoadenosine exerts its effects primarily through interactions with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. The compound can act as an agonist or antagonist, depending on the receptor subtype and cellular context. By binding to these receptors, this compound can modulate signal transduction pathways, influencing processes such as vasodilation, neurotransmission, and immune responses .

Comparison with Similar Compounds

Uniqueness: 2-Iodoadenosine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable tool in medicinal chemistry and biological research for exploring the effects of halogenation on nucleoside function .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEBVSZZNFOIRB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188607
Record name 2-Iodoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35109-88-7
Record name 2-Iodoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5R)-2-(6-AMINO-2-IODO-PURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL(2-IODOADENOSINE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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